molecular formula C6H11Cl3Si B1582425 Cyclohexyltrichlorosilane CAS No. 98-12-4

Cyclohexyltrichlorosilane

Cat. No.: B1582425
CAS No.: 98-12-4
M. Wt: 217.6 g/mol
InChI Key: SIPHWXREAZVVNS-UHFFFAOYSA-N
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Description

Cyclohexyltrichlorosilane is a chemical compound with the molecular formula C6H11Cl3Si. It is a colorless to pale yellow liquid with a pungent odor. This compound is part of the chlorosilane family, where silicon is bonded to chlorine atoms and other groups. This compound is known for its reactivity, especially with water, and is used in various industrial and scientific applications .

Scientific Research Applications

Cyclohexyltrichlorosilane has a wide range of applications in scientific research and industry:

Safety and Hazards

Cyclohexyltrichlorosilane is a dangerous substance. It may be corrosive to metals and causes severe skin burns and eye damage . It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance .

Future Directions

The future of Cyclohexyltrichlorosilane lies in its potential use in the production of polycrystalline silicon, a material of increasing importance in the solar energy industry . The cost of product silicon can be reduced by improving the process and equipment used in the synthesis of trichlorosilane .

Preparation Methods

Cyclohexyltrichlorosilane can be synthesized through several methods. One common method involves the direct chlorination of cyclohexylsilane. This process typically requires the presence of a catalyst and is carried out under controlled conditions to ensure the desired product is obtained. Another method involves the reaction of cyclohexylmagnesium bromide with silicon tetrachloride, followed by purification steps to isolate the this compound .

Chemical Reactions Analysis

Cyclohexyltrichlorosilane undergoes various chemical reactions, including:

Common reagents used in these reactions include water, alcohols, amines, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Cyclohexyltrichlorosilane is part of the chlorosilane family, which includes compounds like trichlorosilane, dichlorosilane, and silicon tetrachloride. Compared to these compounds, this compound has a unique cyclohexyl group attached to the silicon atom, which imparts different reactivity and properties. For example:

This compound’s unique structure makes it particularly useful for applications requiring specific surface modifications and hydrophobic properties.

Properties

IUPAC Name

trichloro(cyclohexyl)silane
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InChI

InChI=1S/C6H11Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2
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InChI Key

SIPHWXREAZVVNS-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)[Si](Cl)(Cl)Cl
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Molecular Formula

C6H11Cl3Si
Record name CYCLOHEXYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID0059160
Record name Cyclohexane, (trichlorosilyl)-
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Molecular Weight

217.6 g/mol
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Physical Description

Cyclohexyltrichlorosilane appears as a colorless to pale yellow liquid with a pungent odor. Corrosive to metals and tissue.
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Boiling Point

206 °C
Record name Cyclohexyltrichlorosilane
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Flash Point

196 °F (NFPA, 2010), 196 °F (91 °C) (open cup)
Record name CYCLOHEXYLTRICHLOROSILANE
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Density

1.226 at 25 °C/25 °C
Record name Cyclohexyltrichlorosilane
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Color/Form

Colorless to pale-yellow liquid

CAS No.

98-12-4
Record name CYCLOHEXYLTRICHLOROSILANE
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Record name (Trichlorosilyl)cyclohexane
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Record name Cyclohexane, (trichlorosilyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyltrichlorosilane
Reactant of Route 2
Cyclohexyltrichlorosilane
Customer
Q & A

Q1: What is the significance of Cyclohexyltrichlorosilane in material science?

A1: this compound is a highly versatile precursor in material science, particularly for synthesizing inorganic-organic hybrid polymers [] and silsesquioxanes []. These materials have garnered significant interest due to their potential applications in diverse fields like optics, electronics, and fire retardants []. For instance, fluorinated polysilynes, synthesized using this compound, have shown promise as optical waveguides due to their unique photo-oxidative crosslinking properties that significantly alter their refractive index [].

Q2: How can this compound be used to model silica surfaces?

A2: this compound plays a crucial role in understanding silica surfaces by acting as a building block for silsesquioxanes, which serve as molecular models []. The hydrolytic condensation of this compound yields various silsesquioxane structures, such as (Cy7Si7O9(OH)3) []. These structures mimic the reactive sites and structural features found on silica surfaces, allowing researchers to study surface reactions, adsorption phenomena, and other surface-related properties in a controlled environment.

Q3: Are there any structural similarities between this compound-derived compounds and silica forms?

A3: Yes, structural similarities exist between derivatives of this compound and specific silica forms. For example, the molecular structure of the trisilanol (Cy7Si7O9(OH)3), derived from the hydrolytic condensation of this compound, exhibits significant resemblance to the (111) plane of β-cristobalite and the (0001) plane of β-tridymite, both being polymorphs of silica []. This structural similarity enables researchers to utilize these silsesquioxanes as models to better understand and predict the behavior of silica surfaces at a molecular level.

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